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molecular formula C16H22N2O3 B8487834 tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate

tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate

Cat. No. B8487834
M. Wt: 290.36 g/mol
InChI Key: OAPYZPUUEOOIAN-UHFFFAOYSA-N
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Patent
US08609656B2

Procedure details

In 50 mL of tetrahydrofuran, 200 mg (1.51 mmol) of 1H-indole-4-ol and 527 mg (3.00 mmol) of 2-hydroxyethyl-methylcarbamic acid tert-butyl ester were dissolved, and 1.51 mL (3.00 mmol) of a diethyl azodicarboxylate 40% toluene solution and 788 mg (3.00 mmol) of triphenylphosphine were added thereto and the mixture solution was stirred at room temperature for 14 hours. The reaction solution was concentrated, and then partitioned between ethyl acetate and a saturated ammonium chloride aqueous solution. The organic layer was washed with a saturated sodium chloride solution, dried and concentrated, and the obtained residue was purified by a silica gel column (50 g, n-hexane:ethyl acetate=2:1) to obtain 433 mg (99%) of [2-(1H-indol-4-yloxy)ethyl]-methyl-carbamic acid tert-butyl ester as a viscous oily substance.
Name
diethyl azodicarboxylate
Quantity
1.51 mL
Type
reactant
Reaction Step One
Quantity
788 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
527 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([OH:10])[C:4]=2[CH:3]=[CH:2]1.[C:11]([O:15][C:16](=[O:22])[N:17]([CH2:19][CH2:20]O)[CH3:18])([CH3:14])([CH3:13])[CH3:12].N(C(OCC)=O)=NC(OCC)=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[C:11]([O:15][C:16](=[O:22])[N:17]([CH2:19][CH2:20][O:10][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[CH:3]=[CH:2][NH:1]2)[CH3:18])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
diethyl azodicarboxylate
Quantity
1.51 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
788 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)O
Name
Quantity
527 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)CCO)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture solution was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by a silica gel column (50 g, n-hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)CCOC1=C2C=CNC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 433 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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